(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride
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Description
This compound is related to a class of chemically complex molecules derived from cephalosporanic acid and similar structures. It has been synthesized and studied for various chemical and physical properties.
Synthesis Analysis
- Deng Fu-li (2007) synthesized a related compound by hydrolyzing 7-amino cephalosporanic acid (7-ACA), protecting amino, and following esterification with a yield of 84.6% (Deng Fu-li, 2007).
- Yuan Zhe-dong (2007) synthesized a similar compound from 6-APA through a series of reactions including acylation, oxidation, protection, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation with an overall yield of about 30% (Yuan Zhe-dong, 2007).
Molecular Structure Analysis
- M. Ramalingam et al. (2011) conducted quantum chemical calculations and vibrational spectroscopic studies on a related compound, providing insights into its molecular structure and properties (M. Ramalingam, V. Sethuraman, N. Sundaraganesan, 2011).
Chemical Reactions and Properties
- J. Kitchin and R. J. Stoodley (1973) explored the reduction and reaction properties of a related compound, providing insights into its chemical behavior (J. Kitchin, R. J. Stoodley, 1973).
Physical Properties Analysis
- K. Ashizawa et al. (1989) studied pseudopolymorphism and phase stability in solid forms of a related compound, contributing to the understanding of its physical properties (K. Ashizawa, K. Uchikawa, T. Hattori, Y. Ishibashi, T. Sato, Y. Miyake, 1989).
Chemical Properties Analysis
- Kristof J. Dubois et al. (1996) discussed the use of related compounds in the synthesis of other complex molecules, shedding light on their chemical reactivity and potential applications (Kristof J. Dubois, Christine Fannes, F. Compernolle, G. Hoornaert, 1996).
Scientific Research Applications
Synthesis and Structural Elucidation
Researchers have developed several synthetic routes and methods for related cephalosporin derivatives, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research. For instance, Deng Fu-li reported the synthesis of a closely related compound by hydrolyzing, protecting, and esterifying 7-amino cephalosporanic acid (7-ACA), achieving a yield of 84.6%, with the target compound characterized by IR and 1HNMR (Deng Fu-li, 2007). Yuan Zhe-dong also synthesized a benzhydryl ester derivative from 6-APA through a series of chemical reactions, achieving an overall yield of about 30% (Yuan Zhe-dong, 2007).
Impurity Characterization
The isolation and structural elucidation of impurities in cephalosporin drugs, including Cefdinir, which shares a similar structural motif with the target compound, have been a significant area of research. Rao et al. identified and characterized three unknown impurities in Cefdinir bulk drug using preparative HPLC and spectral data, providing insights into the compound's purity and stability (Rao et al., 2007).
Novel Synthetic Routes and Applications
Fei Xiong and colleagues described an efficient seven-step synthesis procedure for a related cephalosporin derivative, showcasing the compound's versatility in chemical synthesis and potential for generating new antibiotics (Fei Xiong et al., 2016). Additionally, Lorena Blau et al. reported the synthesis of a new cephalosporin derivative for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), illustrating the compound's potential in targeted cancer therapy (Lorena Blau et al., 2008).
Molecular and Spectroscopic Studies
Molecular structure and vibrational spectroscopic studies, such as those conducted by Ramalingam et al. on a similar compound, provide essential insights into the molecule's physical and chemical properties, aiding in the development of new materials with potential applications in drug delivery systems (Ramalingam et al., 2011).
properties
IUPAC Name |
benzhydryl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S.ClH/c1-2-14-13-28-21-17(23)20(25)24(21)18(14)22(26)27-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h2-12,17,19,21H,1,13,23H2;1H/t17-,21-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFRKOQMXVJTO-AYCGRUCCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride |
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